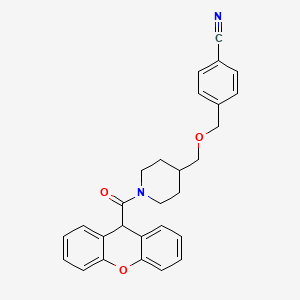

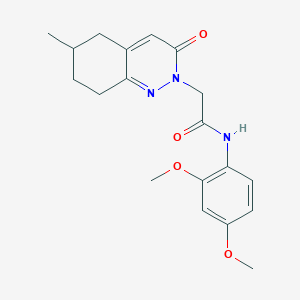

![molecular formula C16H15N3OS B3015325 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034402-47-4](/img/structure/B3015325.png)

2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

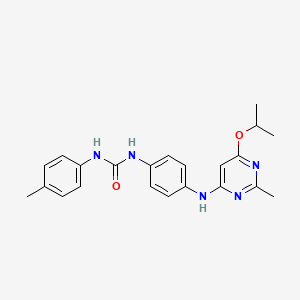

“2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that contains a pyrazolo[1,5-a]pyrimidine scaffold . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have varied and significant biological activities . They are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agents like ocinaplon .

Scientific Research Applications

Synthesis and Bioactivity

Heterocyclic Compound Synthesis

A study by Fadda et al. (2017) focused on the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's versatility as a precursor for innovative heterocycles. These compounds were evaluated for their insecticidal properties against Spodoptera littoralis, showcasing the potential application in agricultural pest management (Fadda et al., 2017).

Corrosion Inhibitors

Yıldırım and Çetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives to evaluate their efficiency as corrosion inhibitors. Their research indicates the applicability of such compounds in protecting materials against corrosion, which could have significant implications for industrial maintenance and longevity (Yıldırım & Çetin, 2008).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) discovered a compound with enhanced solubility and oral absorption, highlighting its potential as an ACAT-1 inhibitor. This could be significant for treating diseases involving ACAT-1 overexpression, demonstrating the therapeutic applications of these compounds (Shibuya et al., 2018).

Antimicrobial and Antitumor Activities

Research by Albratty et al. (2017) on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives based on similar acetamide structures revealed some compounds with promising inhibitory effects on different cell lines. This suggests potential applications in developing new antimicrobial and antitumor treatments (Albratty et al., 2017).

Antioxidant Activity

Chkirate et al. (2019) synthesized coordination complexes of pyrazole-acetamide derivatives, which were found to have significant antioxidant activity. This points towards their utility in combating oxidative stress-related conditions (Chkirate et al., 2019).

Mechanism of Action

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to exhibit varied and significant biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

Mode of Action

For instance, they can function as kinase inhibitors, interacting with the ATP binding sites of kinases .

Biochemical Pathways

Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit various kinases, which play crucial roles in numerous biochemical pathways .

Result of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to exhibit varied and significant biological activities .

properties

IUPAC Name |

2-benzylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESPZVBCAAKEBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3015243.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B3015246.png)

![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3015248.png)

![8-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015255.png)

![1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B3015259.png)